2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, an ethoxy group, a hydroxyphenyl group, and a tetrahydropyridinyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the tetrahydropyridinyl intermediate, followed by the introduction of the cyano, ethoxy, and hydroxyphenyl groups. The final step involves the formation of the acetamide linkage with the 2,4-dimethylphenyl group. Industrial production methods would likely optimize these steps for higher yield and purity, possibly involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group may act as an electrophile, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Lemon Balm (containing rosmarinic acid): Although not structurally similar, it shares some bioactive properties. The uniqueness of 2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O4S/c1-4-31-21-10-16(6-8-20(21)28)17-11-22(29)27-24(18(17)12-25)32-13-23(30)26-19-7-5-14(2)9-15(19)3/h5-10,17,28H,4,11,13H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
MXDQRDNCHNGSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)C)O |
Origin of Product |
United States |
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